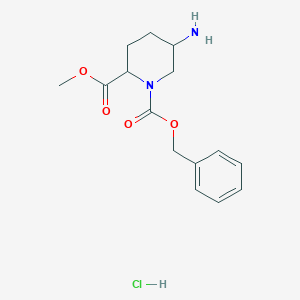
1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and methyl groups, as well as an amino group and two carboxylate groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate diamines and diesters.
Introduction of Benzyl and Methyl Groups: These groups are introduced via alkylation reactions using benzyl halides and methyl iodide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate: The parent compound without the hydrochloride salt form.
1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;hydrobromide: A similar compound with a different counterion.
1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;acetate: Another similar compound with an acetate counterion.
Uniqueness
The hydrochloride salt form of 1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate is unique due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs. Additionally, the specific substitution pattern on the piperidine ring provides unique chemical and biological properties that can be leveraged in research and industrial applications.
Properties
Molecular Formula |
C15H21ClN2O4 |
|---|---|
Molecular Weight |
328.79 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O4.ClH/c1-20-14(18)13-8-7-12(16)9-17(13)15(19)21-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,16H2,1H3;1H |
InChI Key |
BXRFSXRNTVBWJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















